molecular formula C9H14ClN3O B1398363 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride CAS No. 1219957-84-2

3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride

Cat. No.: B1398363
CAS No.: 1219957-84-2
M. Wt: 215.68 g/mol
InChI Key: OUZPMCBGZTWRJA-UHFFFAOYSA-N
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Description

3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride is a chemical compound with the molecular formula C9H13N3O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features an amino group, a pyridine ring, and a propanamide moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-pyridinecarboxaldehyde and 3-aminopropanoic acid.

    Condensation Reaction: The 4-pyridinecarboxaldehyde is reacted with 3-aminopropanoic acid in the presence of a suitable catalyst to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield 3-Amino-N-(4-pyridinylmethyl)propanamide.

    Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis process.

    Purification: Employing purification techniques such as crystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(3-pyridinylmethyl)propanamide hydrochloride
  • 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride
  • 3-Amino-N-(4-pyridinylmethyl)butanamide hydrochloride

Uniqueness

3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride is unique due to its specific structural features, such as the position of the pyridine ring and the length of the carbon chain. These characteristics contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-amino-N-(pyridin-4-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c10-4-1-9(13)12-7-8-2-5-11-6-3-8;/h2-3,5-6H,1,4,7,10H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZPMCBGZTWRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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